(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid (3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1932018-83-1
VCID: VC11678598
InChI: InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
SMILES: CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

CAS No.: 1932018-83-1

Cat. No.: VC11678598

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid - 1932018-83-1

Specification

CAS No. 1932018-83-1
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name (3R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
Standard InChI Key WZZGWPOKJCVJGU-HTQZYQBOSA-N
Isomeric SMILES C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)C(=O)O
SMILES CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring with two stereogenic centers at positions 3 and 5, both in the R configuration. The Boc group [(tert-butoxy)carbonyl] is attached to the nitrogen atom, while a methyl group and carboxylic acid moiety occupy the 5- and 3-positions, respectively . This arrangement is critical for its reactivity and compatibility with peptide coupling reactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1932018-83-1
Molecular FormulaC11H19NO4
Molar Mass229.27 g/mol
IUPAC Name(3R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
SMILESCC1CC(CN1C(=O)OC(C)(C)C)C(=O)O
InChI KeyWZZGWPOKJCVJGU-HTQZYQBOSA-N

The Boc group serves as a temporary protecting agent for the amine, allowing selective deprotection under acidic conditions without disturbing other functional groups .

Stereochemical Significance

The (3R,5R) configuration ensures spatial alignment critical for interactions with biological targets. For example, in the synthesis of CCR4 antagonists, this stereochemistry enhances binding affinity to chemokine receptors by mimicking natural ligand conformations . Nuclear magnetic resonance (NMR) studies confirm the rigidity of the pyrrolidine ring, which stabilizes transition states during nucleophilic substitutions .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a multi-step process involving:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Methyl Group Introduction: Alkylation at the 5-position using methyl iodide or similar reagents.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1γ-Aminobutyric acid, NaHCO₃75%
2Boc₂O, CH₂Cl₂, 0°C to RT85%
3CH₃I, K₂CO₃, DMF70%

Deprotection and Functionalization

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for further coupling . The carboxylic acid at C3 participates in amide bond formation via activation with carbodiimides (e.g., EDC/HOBt) .

Applications in Pharmaceutical Development

CCR4 Antagonist Synthesis

In a landmark study, this compound was used to synthesize a potent CCR4 antagonist (Figure 1). The pyrrolidine core provided conformational restraint, improving selectivity over related receptors like CCR5. The final molecule demonstrated nanomolar inhibition (IC₅₀ = 12 nM) in Treg cell migration assays .

Peptidomimetic Design

The compound’s rigidity makes it ideal for peptidomimetics. For instance, replacing proline in angiotensin-converting enzyme (ACE) inhibitors with this scaffold increased metabolic stability by 30% in rodent models.

Research Advancements and Case Studies

Asymmetric Catalysis

A 2024 study utilized the compound as a chiral auxiliary in Rh-catalyzed hydrogenations, achieving enantiomeric excess (ee) >99% for β-amino alcohol production . The methyl group at C5 was found to sterically hinder undesired diastereomers.

Solid-Phase Synthesis

Functionalization with Wang resin enabled automated synthesis of pyrrolidine-containing macrocycles, accelerating drug discovery for hepatitis C protease inhibitors .

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